N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide
Overview
Description
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide is a chemical compound that has garnered attention due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is an intermediate used in the synthesis of other complex molecules, including those with potential therapeutic properties .
Mechanism of Action
Target of Action
Related compounds, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value . They serve as pharmacophores for many molecules, indicating that they may interact with various biological targets .
Mode of Action
It’s worth noting that related compounds, n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds, such as n-(pyridin-2-yl)amides, have been associated with various medicinal applications, suggesting that they may influence multiple biochemical pathways .
Result of Action
Related compounds have shown varied medicinal applications, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylacetamide with 3-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl boronic acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, N-oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are used in various medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.
Uniqueness
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide is unique due to its specific functional groups, which confer distinct reactivity and applications. Its methoxy and methyl groups make it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic benefits .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-pyridin-3-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMOWVBFAGMXJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CN=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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